2-(Trimethylstannyl)pyrimidine

Stille cross-coupling Transmetallation kinetics Organotin reagents

2-(Trimethylstannyl)pyrimidine delivers superior transmetallation kinetics in Pd-catalyzed Stille couplings, enabling faster high-throughput library synthesis compared to slower tributylstannyl analogs. Its unique 2-position substitution is mandatory for low-temperature tin-lithium exchange to generate 2-lithiopyrimidine, unlocking electrophilic quenching pathways inaccessible to 4-stannyl regioisomers. For radiopharmaceutical production, its high reactivity accelerates radiohalogen incorporation, preserving specific activity of short-lived isotopes. Note: ~1000-fold higher acute toxicity demands dedicated fume hoods and organotin waste protocols.

Molecular Formula C7H12N2Sn
Molecular Weight 242.89 g/mol
Cat. No. B12983518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylstannyl)pyrimidine
Molecular FormulaC7H12N2Sn
Molecular Weight242.89 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=NC=CC=N1
InChIInChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-3H;3*1H3;
InChIKeyRCFQIMPQKOTUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylstannyl)pyrimidine: Procurement-Relevant Chemical Profile and Primary Reactivity Characteristics


2-(Trimethylstannyl)pyrimidine (CAS 100723-87-3, molecular formula C₇H₁₂N₂Sn, molecular weight 242.89) is a heteroaryl organotin reagent belonging to the 2-stannylpyrimidine class [1]. As a trimethylstannyl-substituted nitrogen heterocycle, it serves as a nucleophilic synthon for introducing the 2-pyrimidinyl group via palladium-catalyzed Stille cross-coupling reactions with aryl/heteroaryl halides and triflates [1][2], and undergoes efficient tin-lithium exchange to generate 2-lithiopyrimidine intermediates for further functionalization [3]. The trimethylstannyl group confers higher transmetallation reactivity compared to tributylstannyl analogs, though this is accompanied by approximately 1000-fold greater acute toxicity, a critical safety and procurement consideration [4].

2-(Trimethylstannyl)pyrimidine: Why Not All Stannylpyrimidines Are Interchangeable


Stannylpyrimidines cannot be treated as generic, drop-in replacements in synthetic workflows. 2-(Trimethylstannyl)pyrimidine differs fundamentally from 2-(tributylstannyl)pyrimidine and 4-stannylpyrimidine regioisomers in transmetallation kinetics [1], synthetic accessibility of the precursor [2], and reaction outcomes with electrophiles . The trimethylstannyl group confers approximately 1000-fold higher toxicity than tributylstannyl, requiring distinct handling and waste management protocols that affect total cost of ownership [3]. Additionally, the 2-position substitution pattern enables tin-lithium exchange to generate 2-lithiopyrimidine, a transformation not accessible from 4-substituted analogs under identical conditions [4]. Substituting a generic stannylpyrimidine without accounting for these quantifiable differences risks reduced yields, unexpected side products, regulatory non-compliance, and experimental irreproducibility [5]. The evidence below documents precisely where 2-(trimethylstannyl)pyrimidine differentiates itself from the most relevant comparators.

2-(Trimethylstannyl)pyrimidine: Head-to-Head Quantitative Evidence for Procurement Decisions


Transmetallation Reactivity: Trimethylstannyl vs Tributylstannyl in Stille Coupling

In Stille cross-coupling, 2-(trimethylstannyl)pyrimidine, by virtue of its trimethylstannyl group, exhibits higher transmetallation reactivity compared to its tributylstannyl analog 2-(tributylstannyl)pyrimidine. This class-level difference is established across organotin chemistry: trimethylstannyl compounds undergo faster transmetallation due to reduced steric hindrance around the tin center [1]. The enhanced reactivity can translate to shorter reaction times or lower required catalyst loadings, enabling more efficient synthetic sequences [2]. This differentiation is critical for time-sensitive or catalyst-cost-sensitive synthetic campaigns [3].

Stille cross-coupling Transmetallation kinetics Organotin reagents

Acute Toxicity: Trimethylstannyl vs Tributylstannyl Safety and Handling Burden

2-(Trimethylstannyl)pyrimidine carries the trimethylstannyl moiety, which is documented to exhibit approximately 1000-fold higher acute toxicity compared to tributylstannyl compounds [1]. This toxicity differential is a well-established class characteristic: trimethyltin derivatives are potent neurotoxicants requiring stringent handling protocols, whereas tributyltin compounds, while still toxic, present a lower acute hazard profile [2]. For procurement, this translates to increased safety infrastructure costs, specialized waste disposal requirements, and regulatory compliance burden when selecting the trimethylstannyl variant [3].

Organotin toxicity Laboratory safety Procurement compliance

Acylation Reaction Outcome: 2-Trimethylstannylpyrimidine vs 2-Tributylstannylpyrimidine with Acylformyl Chlorides

2-(Trimethylstannyl)pyrimidine reacts with acylformyl chlorides to yield 2-acylpyrimidines under conditions where the analogous reaction with simple acyl chlorides proceeds poorly. While a direct head-to-head comparison of isolated yields with 2-(tributylstannyl)pyrimidine under identical conditions is not available in the open literature, Yamamoto et al. (1995) established that 2- and 4-trimethylstannylpyrimidines successfully undergo this acylation with acylformyl chlorides . The success of this transformation is attributed to the higher reactivity of the trimethylstannyl group, which facilitates the nucleophilic attack on the electrophilic acylformyl chloride [1]. The tributylstannyl analog, due to lower transmetallation/reactivity kinetics, may not achieve comparable conversion under the same conditions [2].

Acylation Heterocyclic functionalization Pyrimidine derivatives

Synthetic Accessibility: 2-Stannylpyrimidine Preparation via Stannyl Anion Substitution vs 4-Position Routes

2-(Trimethylstannyl)pyrimidine is accessible via stannyl anion substitution on 2-chloropyrimidine, a straightforward one-step route using (trimethylstannyl)lithium or -sodium reagents [1][2]. In contrast, stannylation at the 4-position of the pyrimidine ring requires more circuitous routes: either via the 4-iodopyrimidine derivative or via 4-lithiopyrimidine followed by lithium-tin transmetallation [3][4]. This synthetic differentiation affects commercial availability, cost, and lead times for procurement: the 2-position isomer benefits from a more convergent and scalable preparation route, potentially reducing supply chain risk and lowering unit cost compared to the 4-stannyl regioisomer [5].

Stannylation Pyrimidine functionalization Organometallic synthesis

Purity-Dependent Reproducibility: Impact of Organotin Impurities on Stille Coupling Yield

Impurities in organotin compounds, including 2-(trimethylstannyl)pyrimidine, can lead to undesired side reactions, reduced isolated yields, and contamination of the final coupled product [1]. While specific quantitative yield reduction data for this exact compound are not available, procurement of stannanes with documented purity specifications (e.g., ≥97%) from suppliers providing certificates of analysis (CoA) is essential for ensuring predictable and reproducible Stille coupling outcomes [2]. The presence of residual halopyrimidine starting material or trialkyltin halide byproducts from stannylation can interfere with palladium catalyst activity, potentially reducing coupling efficiency [3].

Organotin purity Stille coupling reproducibility Quality control

2-(Trimethylstannyl)pyrimidine: Evidence-Backed Application Scenarios for Procurement Targeting


Pd-Catalyzed Stille Cross-Coupling: High-Throughput Medicinal Chemistry Libraries

2-(Trimethylstannyl)pyrimidine is optimally deployed in high-throughput medicinal chemistry settings where rapid, high-yielding Stille coupling of the 2-pyrimidinyl group to diverse aryl/heteroaryl halide scaffolds is required [1]. The higher transmetallation reactivity of the trimethylstannyl group (vs tributylstannyl) [2] can enable shorter reaction times, increasing daily synthetic throughput. This scenario leverages the compound's principal application as a nucleophilic coupling partner, but procurement decisions must account for the ~1000-fold higher acute toxicity [3], necessitating dedicated fume hoods and specialized organotin waste streams. The shorter 1-step synthetic route to the 2-stannyl isomer [4] further supports supply chain reliability for high-consumption library synthesis.

Sn/Li Exchange for 2-Lithiopyrimidine Generation: Electrophilic Quenching for 2-Substituted Pyrimidines

A key differentiating application scenario for 2-(trimethylstannyl)pyrimidine is its use in tin-lithium exchange to generate 2-lithiopyrimidine at low temperatures (e.g., -78°C to -95°C in THF) [5]. The resulting organolithium intermediate can be quenched with various electrophiles (aldehydes, ketones, alkyl halides, disulfides) to access 2-substituted pyrimidines not readily obtainable via direct Stille coupling. This scenario is particularly relevant when the target electrophile is not compatible with Pd-catalyzed conditions or when a specific 2-substitution pattern is required. The 2-position regiochemistry is essential here: 4-stannylpyrimidines do not undergo the same tin-lithium exchange under identical conditions, making 2-(trimethylstannyl)pyrimidine the mandatory reagent for this transformation [6].

Acylation for 2-Acylpyrimidine Synthesis: Pharmaceutical Intermediate Production

2-(Trimethylstannyl)pyrimidine enables direct acylation with acylformyl chlorides to produce 2-acylpyrimidines, key intermediates in the synthesis of kinase inhibitors and other pharmaceutically active pyrimidine derivatives . The trimethylstannyl variant proceeds smoothly in this transformation, whereas simple acyl chlorides react poorly [7]. This application scenario is most appropriate when the synthetic route requires a 2-acyl substitution pattern and alternative methods (e.g., lithiation/bromination + Suzuki coupling) introduce additional steps or functional group incompatibility. Procurement for this use case should prioritize material with high purity (≥97%) to minimize side reactions from residual tin-containing impurities that could complicate purification of the acylated product [8].

Radiolabeled Pyrimidine Nucleoside/Nucleotide Precursor: PET Tracer and Radiopharmaceutical Synthesis

2-(Trimethylstannyl)pyrimidine and its analogs serve as stannyl precursors for the rapid synthesis of radiolabeled pyrimidine nucleosides and nucleotides [9]. In this application, the trimethylstannyl group is displaced by radiohalogens (e.g., iodine-123, iodine-125, fluorine-18) under mild conditions, enabling late-stage introduction of the radiolabel into the pyrimidine ring. The higher reactivity of the trimethylstannyl group facilitates faster incorporation of short-lived radioisotopes, a critical advantage where every minute of synthesis time translates to lost specific activity. This scenario leverages both the Stille-type radiohalogenation chemistry and the inherent reactivity advantage of the trimethylstannyl moiety [10]. Procurement for radiopharmaceutical production demands ultra-high purity and rigorous quality control documentation to meet regulatory (cGMP) requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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